![molecular formula C19H20IN3OS B4928883 3-iodo-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide CAS No. 6408-66-8](/img/structure/B4928883.png)
3-iodo-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-iodo-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide, also known as ML-18, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. It belongs to the family of benzamides and is a potent inhibitor of the enzyme carbonic anhydrase IX (CAIX).
Mechanism of Action
The mechanism of action of 3-iodo-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide involves binding to the active site of CAIX and inhibiting its enzymatic activity. CAIX plays a crucial role in maintaining pH homeostasis in cancer cells by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibition of CAIX leads to an accumulation of carbon dioxide and a decrease in pH, which can impair cancer cell survival and proliferation.
Biochemical and Physiological Effects:
3-iodo-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide has been shown to exhibit potent antitumor activity in vitro and in vivo. It has been found to decrease the growth and metastasis of renal cell carcinoma, breast cancer, and glioblastoma. 3-iodo-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in these cancers. In addition, 3-iodo-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide has been found to have a low toxicity profile in animal models, making it a promising candidate for clinical trials.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-iodo-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide is its high selectivity for CAIX, which makes it a valuable tool for studying the role of CAIX in cancer biology. However, one of the limitations of 3-iodo-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain assays. In addition, 3-iodo-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide has been found to be sensitive to light and air, which can affect its stability over time.
Future Directions
There are several potential future directions for the research on 3-iodo-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide. One area of interest is the development of more potent and selective CAIX inhibitors based on the structure of 3-iodo-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide. Another area of interest is the investigation of the role of CAIX in other types of cancer and in non-cancerous diseases such as hypoxia and ischemia. Finally, the clinical evaluation of 3-iodo-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide as a potential cancer therapy is an important future direction for this compound.
Synthesis Methods
The synthesis of 3-iodo-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide involves the reaction of 3-iodobenzoyl chloride with N-(4-aminophenyl)piperidine-1-carbothioamide in the presence of triethylamine. The resulting product is then treated with benzoyl chloride to obtain the final compound. The overall yield of the synthesis is reported to be around 20%.
Scientific Research Applications
3-iodo-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential applications in cancer research. Carbonic anhydrase IX is overexpressed in many types of tumors, including renal cell carcinoma, breast cancer, and glioblastoma. Inhibition of CAIX has been shown to reduce tumor growth and increase the efficacy of chemotherapy and radiation therapy. 3-iodo-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide has been found to be a potent and selective inhibitor of CAIX, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
3-iodo-N-[(4-piperidin-1-ylphenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20IN3OS/c20-15-6-4-5-14(13-15)18(24)22-19(25)21-16-7-9-17(10-8-16)23-11-2-1-3-12-23/h4-10,13H,1-3,11-12H2,(H2,21,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUJJVFLEYBBJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20IN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367681 |
Source
|
Record name | STK024070 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60367681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-iodo-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide | |
CAS RN |
6408-66-8 |
Source
|
Record name | STK024070 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60367681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.